molecular formula C34H40N6O6 B601650 Dabigatran Impurity 8 CAS No. 1408238-40-3

Dabigatran Impurity 8

Cat. No.: B601650
CAS No.: 1408238-40-3
M. Wt: 628.72
InChI Key:
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Mechanism of Action

Target of Action

Dabigatran Impurity 8, also known as ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, is a synthetic impurity of Dabigatran . Dabigatran is a direct thrombin inhibitor . Thrombin, also known as Factor IIa, plays a central role in the coagulation cascade, converting soluble fibrinogen into insoluble fibrin, which forms the backbone of a blood clot .

Mode of Action

This compound, as a derivative of Dabigatran, is likely to share a similar mode of action. Dabigatran acts as a direct and reversible inhibitor of thrombin . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .

Biochemical Pathways

The biochemical pathways affected by Dabigatran and its impurities involve the coagulation cascade. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation in conditions such as atrial fibrillation and deep vein thrombosis .

Pharmacokinetics

Dabigatran etexilate, the prodrug of Dabigatran, is rapidly absorbed and converted to its active form, Dabigatran . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is anticoagulation, or prevention of blood clot formation . By inhibiting thrombin, Dabigatran prevents the formation of fibrin, the main component of blood clots. This reduces the risk of thromboembolic events such as stroke and pulmonary embolism in patients with conditions like atrial fibrillation and deep vein thrombosis .

Action Environment

The action of Dabigatran and its impurities can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by factors such as the pH of the stomach and the presence of food in the gastrointestinal tract . Additionally, the drug’s clearance can be influenced by renal function, as Dabigatran is predominantly excreted unchanged in the urine . Therefore, in patients with impaired renal function, the drug’s half-life may be prolonged, and its anticoagulant effects may be more pronounced .

Future Directions

The compound has potential pharmaceutical applications, particularly in the prevention of deep-vein thrombosis and strokes . Future research may focus on optimizing its synthesis, improving its pharmacokinetic properties, and exploring other potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

It can be inferred from the parent compound, Dabigatran, that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation cascade

Cellular Effects

Dabigatran, the parent compound, is known to influence cell function by preventing the formation of blood clots . It does this by inhibiting thrombin, a key enzyme in the blood coagulation cascade .

Molecular Mechanism

The parent compound, Dabigatran, acts as a direct and reversible inhibitor of thrombin . It binds to the active site of the thrombin molecule, inhibiting both free and clot-bound thrombin .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of Dabigatran Impurity 8 in laboratory settings. Dabigatran etexilate, the prodrug of Dabigatran, has been reported to undergo degradation under certain conditions, leading to the formation of various degradation products .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. The parent compound, Dabigatran, has been studied in animal models for its anticoagulant effects .

Metabolic Pathways

Dabigatran, the parent compound, is not metabolized by cytochrome P450 isoenzymes .

Transport and Distribution

Dabigatran, the parent compound, is known to be absorbed and converted to its active form after oral administration .

Subcellular Localization

Dabigatran, the parent compound, is known to inhibit thrombin, a key enzyme in the blood coagulation cascade, suggesting that it may localize to areas where thrombin is present .

Chemical Reactions Analysis

Types of Reactions

Dabigatran Impurity 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso derivatives, while reduction may yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dabigatran Impurity 8 is unique due to its specific formation during the synthesis of Dabigatran Etexilate Mesylate. Its presence and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product .

Properties

IUPAC Name

ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKPGDBVPFJTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408238-40-3
Record name Dabigatran impurity 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW3X7HP2ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

32 g of dabigatran etexilate were suspended in 320 mL of deionized water. 5.4 g of methanesulfonic acid were added. The reaction mixture was heated to 50° C. and stirred at this temperature for 72 hours. The resulting mixture was filtered, and the solid was dried under vacuum. The solid was purified by column chromatography, eluting with ethyl acetate:methanol (15:1 v/v) mixture. After solvent evaporation of the selected fractions containing the desired compound, 15 g of ethyl 3-{[(2-{[(4-{[({hexyloxy}carbonyl)amino]carbonyl}-phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoate were obtained.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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